2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step reactions. One common approach is the [2+2] cycloaddition reaction, which involves the reaction of dichloroketene with olefins to form the spirocyclic structure . This method, however, often results in low to moderate yields and requires chromatographic purification.
Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles. This multi-step synthesis offers higher yields and often eliminates the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. This compound can mimic the structure of piperidine, allowing it to bind to similar biological targets . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.2.0]heptane: Utilized in DNA-encoded library technology.
Spiro[3.3]heptane: Often used as a saturated benzene bioisostere.
Uniqueness
2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.
Properties
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-2-4-14(5-3-1)16-9-19(10-16)11-22(12-19)18-8-17(15-6-7-15)20-13-21-18/h1-5,8,13,15-16H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZACMUGDZHNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.